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molecular formula C6H14ClNO B1601271 Ethyl 2-methylpropanecarboximidate hydrochloride CAS No. 52070-18-5

Ethyl 2-methylpropanecarboximidate hydrochloride

Cat. No. B1601271
M. Wt: 151.63 g/mol
InChI Key: LWNZWFFRNHYXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05380729

Procedure details

A solution of 138.2 g (2 mol) of isobutyronitrile in 101.2 g (2.2 mol) of ethanol cooled to 0° C. was saturated with anhydrous HCl gas (total vol. of HCl=1.5 L: 2.2 mol) at a rate of 1.5 L/min for 35 minutes. The resulting mixture was tightly capped and stored in a refrigerator (-5° C.) for 5 days and then stirred at room temperature for 18 hours. The solid formed was removed by filtration and the filtrate was poured into 2 L of anhydrous ether with stirring and the resulting reaction mixture was stirred at 0°-5° C. for 30 minutes. The precipitated solid was filtered, washed with anhydrous ether, and dried in a vacuum oven (over KOH) to afford 150 g (98.9%) of 1-imino-1-ethoxyisobutane hydrochloride.
Quantity
138.2 g
Type
reactant
Reaction Step One
Quantity
101.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH:2]([CH3:4])[CH3:3].[CH2:6]([OH:8])[CH3:7].[ClH:9]>>[ClH:9].[NH:5]=[C:1]([O:8][CH2:6][CH3:7])[CH:2]([CH3:4])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
138.2 g
Type
reactant
Smiles
C(C(C)C)#N
Name
Quantity
101.2 g
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
1.5 L
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was tightly capped
CUSTOM
Type
CUSTOM
Details
The solid formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration
ADDITION
Type
ADDITION
Details
the filtrate was poured into 2 L of anhydrous ether
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at 0°-5° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with anhydrous ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in a vacuum oven (over KOH)

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
Cl.N=C(C(C)C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 150 g
YIELD: PERCENTYIELD 98.9%
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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